molecular formula C14H19N3S B362350 N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 303067-54-1

N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B362350
CAS No.: 303067-54-1
M. Wt: 261.39g/mol
InChI Key: NLTAGEKHOLXULU-UHFFFAOYSA-N
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Description

The compound N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a small molecule belonging to the class of thienopyrimidines, which are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring . This scaffold is of significant interest in medicinal chemistry research, particularly in the development of potential therapeutic agents for neurodegenerative diseases. Structural analogs of this compound, specifically 2-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one derivatives, have been synthesized and studied as promising agents for the treatment of Alzheimer's disease, demonstrating high anticholinesterase activity and the ability to inhibit amyloid formation . Furthermore, related molecules in the thienopyrimidine family are known to interact with key biological targets such as serine/threonine-protein kinase Chk1, which plays a critical role in DNA damage response and cell cycle control . This makes the core structure a valuable template for research in oncology and cytoprotection. The specific N-(2-methylpropyl) side chain may influence the compound's physicochemical properties, such as lipophilicity and bioavailability, making it a subject for structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3S/c1-9(2)7-15-13-12-10-5-3-4-6-11(10)18-14(12)17-8-16-13/h8-9H,3-7H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTAGEKHOLXULU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C2C3=C(CCCC3)SC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde to form a thioether intermediate, which is then cyclized with a guanidine derivative under acidic conditions to yield the desired pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzothieno-pyrimidines.

Scientific Research Applications

N-(2-methylpropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of key biological pathways, such as those involved in cell proliferation and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to structurally related thieno- and furopyrimidines, focusing on substituent effects:

Compound Name Core Structure Substituents Melting Point (°C) Key Properties Reference
N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidine 2-methylpropyl (isobutyl) Not reported High lipophilicity, moderate steric bulk
N-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (5c) Thieno[2,3-d]pyrimidine 4-methoxyphenyl, 7-methyl 140–142 Enhanced aromatic interactions
N-(4-methoxyphenyl)-N,2-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (8) Thieno[2,3-d]pyrimidine 4-methoxyphenyl, N,2-dimethyl 198–199.6 Increased rigidity, higher MP
N-ethyl-N-(4-methoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine (12) Furo[2,3-d]pyrimidine 4-methoxyphenyl, ethyl, 2,6-dimethyl 107.6–108.2 Reduced electron density vs. thieno
N-(pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2g) Thieno[2,3-d]pyrimidine Pyridin-4-yl carboxamide Not reported High polarity, antimicrobial activity


Key Observations:

  • Substituent Effects: Aryl groups (e.g., 4-methoxyphenyl in 5c and 8) enhance π-π stacking and hydrogen bonding, increasing melting points and crystallinity compared to aliphatic substituents like 2-methylpropyl .
  • Core Heteroatom: Furopyrimidines (e.g., compound 12) exhibit reduced electron density compared to thienopyrimidines, altering reactivity and binding interactions .
  • Bioactivity Correlations: Carboxamide derivatives (e.g., 2g) demonstrate higher antimicrobial activity due to improved hydrogen bonding, while alkylamino derivatives (e.g., the target compound) may prioritize membrane permeability .

Biological Activity

N-(2-methylpropyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of benzothieno-pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research.

Chemical Structure and Properties

The molecular formula of N-(2-methylpropyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is C15H18N2SC_{15}H_{18}N_{2}S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The structural features include:

  • Benzothieno core : This bicyclic structure contributes to the compound's unique reactivity.
  • Tetrahydro structure : The saturation of the rings may influence its biological interactions.
  • Amine functional group : This group is crucial for its potential interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro evaluations against human breast cancer cells and gastric cancer cells demonstrated significant anti-proliferative effects. Notably, N-(2-methylpropyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine exhibited superior antitumor activity compared to the positive control palbociclib and showed good cyclin-dependent kinase 6 (CDK6) inhibitory activity .

While detailed mechanisms remain under investigation, preliminary data suggest that the compound may exert its effects through interactions with key cellular pathways involved in cell cycle regulation and apoptosis. The structural similarity to other known antimitotic agents indicates a potential for targeting tubulin or related proteins within cancer cells .

Comparative Analysis with Related Compounds

To contextualize the biological activity of N-(2-methylpropyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine, a comparison with structurally related compounds is useful. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
3-Amino-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-oneContains an amino groupAntimicrobial and anti-inflammatory
5-Methylthieno[3,2-d]pyrimidin-4(3H)-oneSimilar thieno-pyrimidine coreAntiviral properties
6-Methylbenzothieno[3,2-d]pyrimidin-4(3H)-oneBenzothieno core with methyl substitutionPotential anticancer activity

The presence of the 2-methylpropyl group in N-(2-methylpropyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine enhances its lipophilicity and may improve bioavailability compared to other similar compounds .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various cancer models. For instance:

  • Breast Cancer Model : In a study involving MCF-7 human breast cancer cells, treatment with N-(2-methylpropyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be significantly lower than that of standard chemotherapeutic agents.
  • Gastric Cancer Model : Another study focused on gastric cancer cell lines (AGS) revealed that this compound induced apoptosis through caspase activation pathways. Flow cytometry analysis confirmed increased sub-G1 phase populations indicative of apoptotic cells following treatment.

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